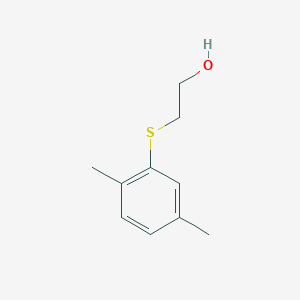

2-(2,5-Dimethylphenyl)sulfanylethanol

Description

2-(2,5-Dimethylphenyl)sulfanylethanol is an organosulfur compound characterized by a 2,5-dimethylphenyl group attached to a sulfanylethanol moiety. Its molecular formula is C₁₀H₁₄OS, with a molecular weight of 182.28 g/mol.

Properties

IUPAC Name |

2-(2,5-dimethylphenyl)sulfanylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14OS/c1-8-3-4-9(2)10(7-8)12-6-5-11/h3-4,7,11H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUBIBNONDDNCNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)SCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonation of Xylene Derivatives

A critical precursor, 2,5-dimethylbenzenesulfonic acid, is synthesized via sulfonation of p-xylene using concentrated sulfuric acid under controlled conditions. As detailed in patent CN108047001B, this reaction proceeds via heating p-xylene and 98% sulfuric acid at 140°C under nitrogen for 3 hours, achieving an 83.9% yield of the sulfonic acid derivative. The process minimizes byproducts through reduced-pressure distillation to remove unreacted xylene.

Reaction Conditions:

Supercritical Water Hydrolysis

Innovative methods leverage supercritical water (SCW) for hydrolyzing sulfonic acids to phenolic compounds. In the context of 2,5-dimethylphenol synthesis, SCW (360–470°C, ≥21.5 MPa) facilitates oxidative hydrolysis of 2,5-dimethylbenzenesulfonic acid using oxygen and sodium hydroxide. Although this patent focuses on phenol production, the methodology is adaptable for generating sulfanyl intermediates by modifying oxidant selection.

Key Parameters for SCW Reactions:

Thiol-Ethanol Coupling Strategies

Nucleophilic Substitution

A well-established route for sulfanylethanol derivatives involves reacting thiols with ethylene oxide or halogenated ethanol analogs. For example, 2-mercaptoethanol is synthesized via ethylene oxide and hydrogen sulfide reaction under basic conditions. Adapting this to 2-(2,5-dimethylphenyl)sulfanylethanol would require:

-

Generating the 2,5-dimethylthiophenol intermediate.

-

Reacting it with 2-bromoethanol or ethylene oxide in the presence of a base (e.g., NaOH).

Challenges:

-

Thiol Oxidation: The sulfanyl group is prone to oxidation, necessitating inert atmospheres.

-

Regioselectivity: Ensuring substitution occurs at the ethanol’s terminal position.

Thiol-Ene Click Chemistry

Recent advances in click chemistry offer a high-yield, regioselective alternative. Thiol-ene reactions between 2,5-dimethylthiophenol and allyl alcohol derivatives could yield the target compound under UV light or radical initiators. While no direct studies on this compound exist, similar reactions achieve >90% yields for analogous structures.

Purification and Characterization

Recrystallization

Crude products are refined using ethanol recrystallization, as demonstrated in CN108047001B. Vacuum drying (30 kPa, 50°C) ensures residual solvent removal, yielding ≥99% purity.

Chromatographic Validation

Comparative Analysis of Methodologies

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethylphenyl)sulfanylethanol can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form the corresponding thiol.

Substitution: The ethanolic hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted ethanolic derivatives.

Scientific Research Applications

Chemical Applications

1. Synthetic Intermediate

- Building Block : 2-(2,5-Dimethylphenyl)sulfanylethanol serves as a versatile building block in organic synthesis. Its structure allows for the modification and creation of more complex molecules, making it valuable in the development of new compounds with tailored properties.

2. Reagent in Chemical Reactions

- Reactivity : The compound can participate in various chemical reactions, including oxidation and substitution reactions. This reactivity is useful for chemists looking to synthesize derivatives with specific functional groups or properties.

Biological Applications

1. Potential Biological Activity

- Enzyme Inhibition : Research indicates that 2-(2,5-Dimethylphenyl)sulfanylethanol may exhibit enzyme inhibition properties. Such activities could be pivotal in developing new therapeutic agents targeting specific biological pathways.

2. Cancer Research

- Antiproliferative Effects : In studies related to cancer treatment, compounds structurally related to 2-(2,5-Dimethylphenyl)sulfanylethanol have shown promise in inhibiting cancer cell proliferation. This suggests that derivatives of this compound may be explored further for their potential use in oncology .

Medical Applications

1. Drug Development

- Lead Compound : Due to its biological activity, 2-(2,5-Dimethylphenyl)sulfanylethanol is being investigated as a lead compound for drug development. Its unique structure may allow it to interact with biological targets effectively, potentially leading to the creation of new pharmaceuticals.

2. Therapeutic Applications

- Disease Treatment : The compound's potential role in modulating biological pathways positions it as a candidate for treating various diseases. Ongoing research aims to elucidate the mechanisms through which it may exert therapeutic effects .

Industrial Applications

1. Material Science

- Specialty Chemicals : In industry, 2-(2,5-Dimethylphenyl)sulfanylethanol can be utilized in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for applications requiring specific chemical characteristics or functionalities.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethylphenyl)sulfanylethanol involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The phenyl ring may also participate in π-π interactions with aromatic residues in biomolecules, further influencing their function.

Comparison with Similar Compounds

Substituent Effects on Activity and Properties

- Substituent Position : The 2,5-dimethyl configuration on the phenyl ring enhances steric hindrance and electron-donating effects, stabilizing interactions in hydrophobic environments (e.g., PET inhibition in chloroplasts) .

- Functional Group Impact: Sulfanylethanol: Offers thiol reactivity and moderate lipophilicity, suitable for covalent bonding or membrane penetration. Carboxamide/Sulfate: Increases polarity, directing compounds toward aqueous or protein-binding applications .

- Lipophilicity Trends : Methyl groups increase logP values, whereas electronegative groups (e.g., fluorine, sulfate) reduce them, influencing biodistribution .

Biological Activity

2-(2,5-Dimethylphenyl)sulfanylethanol, with the molecular formula C10H14OS, is an organic compound notable for its sulfanyl group connected to an ethanolic chain and a dimethyl-substituted phenyl ring. This compound has garnered interest in various fields, particularly in medicinal chemistry and biology, due to its potential biological activities. This article explores the biological activity of 2-(2,5-Dimethylphenyl)sulfanylethanol, including its mechanisms of action, research findings, and relevant case studies.

The synthesis of 2-(2,5-Dimethylphenyl)sulfanylethanol typically involves the reaction of 2,5-dimethylthiophenol with an appropriate ethanolic derivative under controlled conditions. Common methods include:

- Deprotonation : Using sodium hydride to deprotonate thiophenol.

- Nucleophilic Substitution : Reacting with ethylene oxide derivatives.

These methods are optimized for high yield and purity, often involving advanced techniques such as continuous flow reactors and crystallization processes .

The biological activity of 2-(2,5-Dimethylphenyl)sulfanylethanol is primarily attributed to its ability to interact with specific molecular targets:

- Covalent Bond Formation : The sulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity.

- Aromatic Interactions : The phenyl ring may engage in π-π interactions with aromatic residues in biomolecules .

Antimicrobial Properties

Research has indicated that compounds similar to 2-(2,5-Dimethylphenyl)sulfanylethanol exhibit antimicrobial properties. For instance, studies on related sulfanyl compounds have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes .

Anti-inflammatory Effects

In vitro studies have demonstrated that certain derivatives of sulfanyl compounds can modulate inflammatory responses by affecting pathways such as NF-κB activation. For example, a structurally similar compound was shown to enhance NF-κB activity in response to lipopolysaccharide (LPS), indicating potential anti-inflammatory effects .

Case Studies

- Pharmaceutical Applications : A case study highlighted the use of sulfanyl compounds in drug development for conditions like renal cell carcinoma. The synthesis and optimization processes revealed the importance of structural modifications in enhancing biological activity .

- Toxicological Studies : Another study screened various compounds for selective toxicity against human neural stem cells and rat cortical cells. It was found that certain structural features significantly influenced the cytotoxicity profiles .

Comparative Analysis

To better understand the uniqueness of 2-(2,5-Dimethylphenyl)sulfanylethanol compared to similar compounds, a comparative analysis is presented below:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(2,4-Dimethylphenyl)sulfanylethanol | Dimethyl groups at positions 2 and 4 | Moderate antimicrobial properties |

| 2-(3,5-Dimethylphenyl)sulfanylethanol | Dimethyl groups at positions 3 and 5 | Limited anti-inflammatory effects |

| 2-(2,5-Dimethylphenyl)sulfanylethanol | Dimethyl groups at positions 2 and 5 | Enhanced antimicrobial and anti-inflammatory effects |

This table illustrates how the positioning of methyl groups on the phenyl ring influences biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.